molecular formula C17H17N3O B3022165 7-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one CAS No. 436087-67-1

7-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one

Katalognummer: B3022165
CAS-Nummer: 436087-67-1
Molekulargewicht: 279.34 g/mol
InChI-Schlüssel: QFLXFWAAEGFBSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one (CAS: 436087-66-0) is a quinolin-2-one derivative with a molecular formula of C₁₇H₁₇N₃O and a molecular weight of 279.34 g/mol . Its structure features a quinolin-2-one core substituted at the 3-position with a [(pyridin-3-ylmethyl)amino]methyl group and a methyl group at the 7-position (Figure 1).

Eigenschaften

IUPAC Name

7-methyl-3-[(pyridin-3-ylmethylamino)methyl]-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12-4-5-14-8-15(17(21)20-16(14)7-12)11-19-10-13-3-2-6-18-9-13/h2-9,19H,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLXFWAAEGFBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CNCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one typically involves the reaction of quinoline derivatives with pyridine-based intermediates. The reaction conditions often include the use of organic solvents such as toluene or ethyl acetate, and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

7-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various functionalized quinoline or pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that derivatives of quinolinones, including 7-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one, exhibit significant anticancer activity. This compound has been studied as an inhibitor of mutant isocitrate dehydrogenase (IDH) proteins, which are implicated in various cancers. Inhibiting these proteins can disrupt cancer cell metabolism and promote apoptosis in cancerous cells .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it targets mutant IDH enzymes that are often overexpressed in gliomas and acute myeloid leukemia (AML) . This inhibition can lead to reduced tumor growth and increased sensitivity to conventional therapies.

Neuroprotective Effects

Preliminary studies suggest that quinolinone derivatives may possess neuroprotective properties. The structural characteristics of this compound may allow it to interact with neuroreceptors or modulate neuroinflammatory pathways, providing potential benefits in neurodegenerative diseases .

Case Study 1: Inhibition of Mutant IDH

A study published in a peer-reviewed journal demonstrated that a related quinolinone compound effectively inhibited mutant IDH activity in vitro, leading to decreased levels of oncometabolites associated with tumor progression. The findings suggest that this compound could be developed as a targeted therapy for IDH-mutant cancers .

Case Study 2: Antitumor Activity

In vivo experiments using animal models indicated that administration of this compound resulted in significant tumor regression compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit angiogenesis within tumors .

Wirkmechanismus

The mechanism of action of 7-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Quinolin-2-one derivatives exhibit diverse biological activities depending on substituent patterns. Below, we compare the target compound with structurally and functionally analogous molecules.

Structural Analogues

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 7-Me, 3-[(pyridin-3-ylmethyl)aminomethyl] C₁₇H₁₇N₃O 279.34 Pyridine ring for H-bonding; potential MDR reversal
6-Methyl-3-{[(pyridin-3-ylmethyl)amino]methyl}-1H-quinolin-2-one 6-Me, 3-[(pyridin-3-ylmethyl)aminomethyl] C₁₇H₁₇N₃O 279.34 Methyl group at 6-position; altered steric/electronic effects
7-Methyl-3-(phenethylamino-methyl)-1H-quinolin-2-one 7-Me, 3-(phenethylaminomethyl) C₂₀H₂₁N₃O 319.40 Phenethyl group enhances lipophilicity; possible CNS activity
3-[(2-Aminopyrimidin-5-yl)carbonyl]-4-hydroxy-1-methylquinolin-2(1H)-one 4-OH, 3-(aminopyrimidinyl carbonyl) C₁₅H₁₃N₅O₂ 295.30 Pyrimidine substituent; antimicrobial activity (64% yield)
7-Methyl-3-(3-chlorophenyl)quinoxaline-2-carbonitrile-1,4-dioxide Quinoxaline core, 3-ClPh, 7-Me C₁₆H₁₁ClN₃O₂ 334.03 Hypoxic cytotoxicity (IC₅₀: 0.53–4.91 μM in cancer cells)

Structure-Activity Relationships (SAR)

  • Substituent Position : Methyl groups at 6- vs. 7-positions (e.g., 6-Me vs. 7-Me) alter steric hindrance and electronic distribution, impacting receptor binding .
  • Amino Linkers: The [(pyridin-3-ylmethyl)amino]methyl group in the target compound may enhance solubility and H-bonding compared to phenethyl or chlorophenyl groups .
  • Core Heterocycles: Quinoxaline derivatives (e.g., 9h) show superior hypoxic cytotoxicity, likely due to their redox-active 1,4-dioxide groups .

Biologische Aktivität

7-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, emphasizing its mechanisms, efficacy, and the implications for therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline core, which is known for its diverse pharmacological properties. The presence of a pyridinylmethylamino group enhances its interaction with biological targets, potentially influencing its activity against various pathogens and cancer cells.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar quinoline derivatives. Although specific data on this compound is limited, related compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Quinoline Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.0039 mg/mL
Compound BEscherichia coli0.025 mg/mL
Compound CBacillus subtilis4.69 µM
Compound DPseudomonas aeruginosa13.40 µM

These findings suggest that modifications in the chemical structure can lead to enhanced antibacterial properties. Future studies are needed to evaluate the specific activity of this compound against these pathogens.

Anticancer Potential

The anticancer potential of quinoline derivatives has been extensively studied, particularly their role in targeting specific pathways involved in tumor growth and survival. The compound's ability to inhibit key enzymes or pathways associated with cancer cell proliferation could be significant.

  • Inhibition of DNA Repair Mechanisms : Similar compounds have been shown to interfere with DNA repair pathways, making cancer cells more susceptible to chemotherapy.
  • Targeting Apoptosis Pathways : By promoting apoptosis in cancer cells, these compounds may enhance the effectiveness of existing treatments.

Case Studies

A notable study explored the effects of quinoline derivatives on various cancer cell lines, revealing promising results:

Table 2: Efficacy Against Cancer Cell Lines

Cell LineIC50 (µM)Notes
HeLa (Cervical Cancer)5.0Significant reduction in cell viability
MCF-7 (Breast Cancer)10.0Induction of apoptosis observed
A549 (Lung Cancer)8.5Synergistic effects with cisplatin

These results indicate that modifications similar to those found in this compound could enhance anticancer activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one, and how can reaction conditions be optimized for higher yields?

  • Answer : The compound can be synthesized via microwave-assisted multicomponent reactions using indium(III) chloride (InCl₃) as a catalyst. Evidence suggests that microwave irradiation significantly reduces reaction times (e.g., from days to minutes) while maintaining high yields (>80%). Catalyst recyclability (up to 3 cycles without loss of activity) and solvent selection (e.g., ethanol or 1,4-dioxane) are critical for optimization . For functionalization at the pyridin-3-ylmethyl moiety, stepwise coupling reactions with potassium carbonate as a base under reflux conditions are recommended .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

  • Answer : Key techniques include:

  • 1H/13C NMR : To confirm substitution patterns and hydrogen bonding (e.g., C=O and NH groups) .
  • HRMS : For precise molecular weight validation and fragmentation analysis .
  • IR Spectroscopy : To identify functional groups like C=O (1650–1700 cm⁻¹) and C=N (1600–1640 cm⁻¹) .
  • X-ray Crystallography : For absolute configuration determination using SHELXL or WinGX for refinement .

Q. What in vitro assays are suitable for evaluating its biological activity as a kinase inhibitor or P-gp modulator?

  • Answer :

  • Kinase Inhibition : Use ATP-binding assays with recombinant kinases (e.g., ATM kinase) and cellular models (e.g., mouse xenografts) to assess IC₅₀ values .
  • P-gp Modulation : Employ rhodamine-123 efflux assays in resistant cell lines (e.g., Lucena 1) with flow cytometry to quantify reversal of multidrug resistance .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., K562) to determine EC₅₀ values .

Advanced Research Questions

Q. How can computational methods like pharmacophore modeling aid in understanding the compound's interaction with biological targets?

  • Answer : Pharmacophore models derived from analogs (e.g., imidazo[4,5-c]quinolin-2-one cores) can identify critical interaction sites:

  • Hydrogen bond acceptors (pyridin-3-ylmethyl group).
  • Aromatic residues (quinolin-2-one ring).
  • Hydrophobic pockets (methyl substituents).
    Tools like Schrödinger Suite or MOE can validate binding modes against targets like A2aR or ATM kinase .

Q. How do structural modifications at the pyridin-3-ylmethyl or quinolin-2-one moieties impact biological activity and selectivity?

  • Answer :

  • Pyridin-3-ylmethyl : Replacing the methyl group with morpholine or piperazine enhances solubility and P-gp inhibition (e.g., 2.5-fold increase in potency) .
  • Quinolin-2-one : Introducing methoxy groups at C-6/C-7 improves kinase selectivity by 10-fold, as seen in ATM inhibitors .
  • Hybridization : Coupling with pyrimidine rings (e.g., via Suzuki-Miyaura cross-coupling) boosts antitumor activity by dual-targeting mechanisms .

Q. What strategies can mitigate discrepancies in biological activity data across different studies?

  • Answer : Standardize protocols to address variables:

  • Cell Lines : Use isogenic pairs (e.g., K562 vs. Lucena 1) to isolate resistance mechanisms .
  • Assay Conditions : Control pH (7.4), temperature (37°C), and serum content (10% FBS) to minimize variability .
  • Data Normalization : Express activity relative to positive controls (e.g., verapamil for P-gp assays) .

Q. How can the crystal structure of this compound be determined, and which software tools are recommended for refinement?

  • Answer :

  • Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) with a CCD detector for high-resolution (<1.0 Å) data .
  • Structure Solution : Employ SHELXD for phase problem resolution and SHELXL for least-squares refinement .
  • Visualization : ORTEP-3 for thermal ellipsoid plots and WinGX for symmetry validation .

Methodological Considerations

  • Synthesis Optimization : Prioritize microwave-assisted methods for scalability and reproducibility .
  • Data Contradiction Analysis : Cross-validate NMR and HRMS results with computational predictions (e.g., DFT calculations) to resolve structural ambiguities .
  • Biological Replicates : Use ≥3 technical replicates in assays to ensure statistical significance (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one
Reactant of Route 2
Reactant of Route 2
7-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.